molecular formula C7H8N2O2 B14209943 2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 811438-44-5

2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B14209943
CAS No.: 811438-44-5
M. Wt: 152.15 g/mol
InChI Key: MKTCXYXKGHWQRV-UHFFFAOYSA-N
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Description

2-Methylidene-5,7-diazaspiro[34]octane-6,8-dione is a heterocyclic compound with a unique spiro structure This compound is characterized by its two nitrogen atoms and a methylene group attached to a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of cyclobutanone with ammonium carbonate and sodium cyanide under an inert atmosphere. The reaction mixture is heated to 70°C for six hours, followed by the addition of hydrochloric acid in ethanol-water solvent mixture. The product is obtained as a beige powder after filtration and washing .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the spiro ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diazaspiro[3.4]octane-6,8-dione: Shares a similar spiro structure but lacks the methylene group.

    2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione: Contains an amino group instead of a methylene group.

    7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione: Features an additional nitrogen atom and a methoxyethyl group .

Uniqueness

2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to its methylene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spiro compounds and makes it a valuable molecule for various research applications.

Properties

IUPAC Name

2-methylidene-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-7(3-4)5(10)8-6(11)9-7/h1-3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTCXYXKGHWQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(C1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458634
Record name AG-H-26043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811438-44-5
Record name AG-H-26043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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